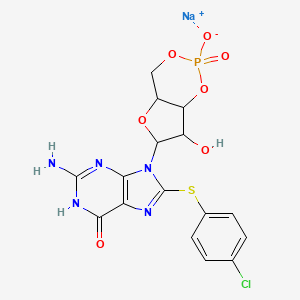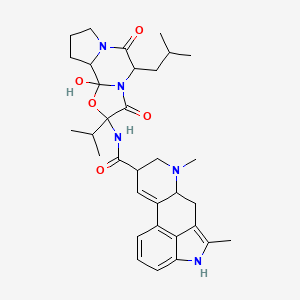
12'-Hydroxy-2-methyl-5'-(2-methylpropyl)-3',6',18-trioxo-2'-(propan-2-yl)ergotaman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Mergocriptine involves multiple steps, starting from ergot alkaloids. The synthetic route typically includes the methylation of alpha-ergocryptine to produce 2-methyl-alpha-ergocryptine . The reaction conditions often involve the use of strong bases and methylating agents under controlled temperatures to ensure the desired product formation . Industrial production methods for Mergocriptine are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Mergocriptine undergoes various chemical reactions, including:
Oxidation: Mergocriptine can be oxidized under specific conditions to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions of Mergocriptine can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Mergocriptine can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
Mergocriptine exerts its effects by acting as an agonist at dopamine receptors (DRDs) . By stimulating these receptors, Mergocriptine enhances dopaminergic signaling, which can influence various physiological processes, including motor control, cognition, and mood regulation . The molecular targets of Mergocriptine include dopamine receptors, and its mechanism involves the activation of these receptors, leading to downstream signaling events that modulate neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
Mergocriptine is similar to other ergot alkaloid derivatives, such as bromocriptine and cabergoline . These compounds also act as dopamine receptor agonists and share similar pharmacological properties. Mergocriptine is unique in its specific molecular structure and its potential therapeutic applications in cognitive disorders . The following are some similar compounds:
Bromocriptine: Used for treating hyperprolactinemia and Parkinson’s disease.
Cabergoline: Known for its long-acting dopaminergic effects and used in treating hyperprolactinemia.
Mergocriptine’s uniqueness lies in its specific targeting of cognitive disorders and its potential to counteract age-related neurochemical changes .
Properties
Molecular Formula |
C33H43N5O5 |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
N-[2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-5,7-dimethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C33H43N5O5/c1-17(2)13-26-30(40)37-12-8-11-27(37)33(42)38(26)31(41)32(43-33,18(3)4)35-29(39)20-14-23-21-9-7-10-24-28(21)22(19(5)34-24)15-25(23)36(6)16-20/h7,9-10,14,17-18,20,25-27,34,42H,8,11-13,15-16H2,1-6H3,(H,35,39) |
InChI Key |
AFFLEALSHYGOOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3C(=CC(CN3C)C(=O)NC4(C(=O)N5C(C(=O)N6CCCC6C5(O4)O)CC(C)C)C(C)C)C7=C2C(=CC=C7)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-dimethoxy-4-isopropylbenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester](/img/structure/B12297994.png)
![4'-(dibenzylamino)-7-methyl-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12297998.png)
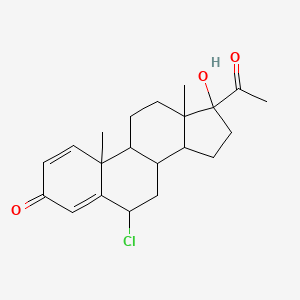
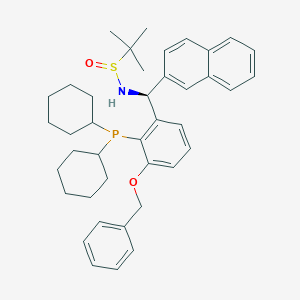

![4-Thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosan-2-one](/img/structure/B12298040.png)

![5-[2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B12298049.png)
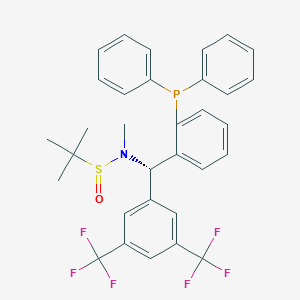


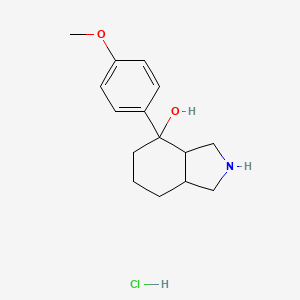
![4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline](/img/structure/B12298091.png)
